2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a sulfonylamino group, and a prop-2-enoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide typically involves multiple steps:
Formation of the Chlorophenyl Sulfonylamino Intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino intermediate.
Formation of the Prop-2-enoxyphenyl Intermediate: This step involves the reaction of 3-hydroxyprop-2-enylbenzene with an appropriate aldehyde to form the prop-2-enoxyphenyl intermediate.
Condensation Reaction: The final step involves the condensation of the chlorophenyl sulfonylamino intermediate with the prop-2-enoxyphenyl intermediate under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide
- **4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide
Uniqueness
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H20ClN3O4S |
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Molecular Weight |
469.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4S/c1-2-14-31-19-7-5-6-17(15-19)16-25-26-23(28)21-8-3-4-9-22(21)27-32(29,30)20-12-10-18(24)11-13-20/h2-13,15-16,27H,1,14H2,(H,26,28)/b25-16+ |
InChI Key |
WNWPAECUJPPCSR-PCLIKHOPSA-N |
Isomeric SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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